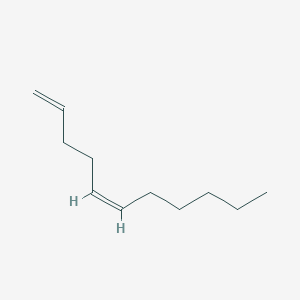
(Z)-1,5-Undecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,5-Undecadiene is an organic compound with the molecular formula C11H20 It is a type of diene, which means it contains two double bonds The “Z” designation indicates the geometric configuration of the double bonds, where the higher priority substituents on each carbon of the double bond are on the same side
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-1,5-Undecadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the cross-metathesis reaction, which involves the reaction of two alkenes in the presence of a catalyst to form the diene.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes to form alkenes, which can then be further processed to form dienes. The reaction typically requires high temperatures and the presence of a metal catalyst such as platinum or palladium.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-1,5-Undecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Reduction of this compound can lead to the formation of alkanes. Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is typically used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Halogenation is a common example, where halogens such as chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), and Lewis acids.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
(Z)-1,5-Undecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
The mechanism by which (Z)-1,5-Undecadiene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s double bonds are key reactive sites. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In biological systems, the compound may interact with specific receptors or enzymes, although the exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(E)-1,5-Undecadiene: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
1,5-Hexadiene: A shorter chain diene with similar reactivity.
1,7-Octadiene: Another diene with a different chain length.
Uniqueness: (Z)-1,5-Undecadiene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. The “Z” configuration can lead to different physical properties and reactivity compared to its “E” isomer and other dienes with different chain lengths.
Eigenschaften
CAS-Nummer |
106051-44-9 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
(5Z)-undeca-1,5-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,9,11H,1,4-8,10H2,2H3/b11-9- |
InChI-Schlüssel |
RVJZHJPKLYEVOX-LUAWRHEFSA-N |
Isomerische SMILES |
CCCCC/C=C\CCC=C |
Kanonische SMILES |
CCCCCC=CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


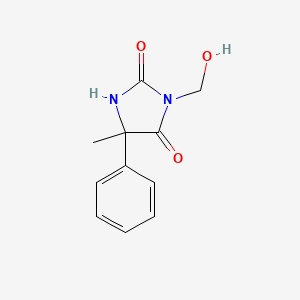
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)


![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)


![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
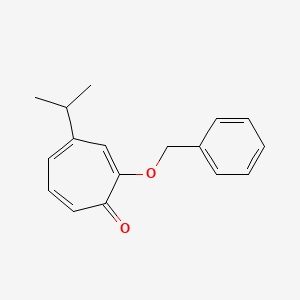
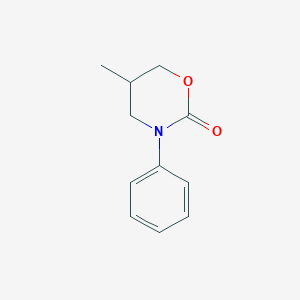
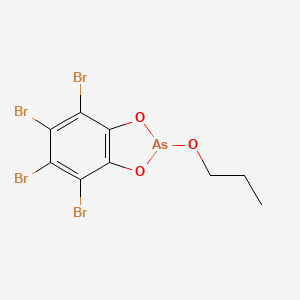

![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
